molecular formula C14H13N5 B6443160 9-cyclopropyl-N-phenyl-9H-purin-6-amine CAS No. 2640967-35-5

9-cyclopropyl-N-phenyl-9H-purin-6-amine

Cat. No.: B6443160
CAS No.: 2640967-35-5
M. Wt: 251.29 g/mol
InChI Key: FUOVQSTUHKJOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cyclopropyl-N-phenyl-9H-purin-6-amine is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cyclopropyl group and a phenyl group attached to the purine ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-phenyl-9H-purin-6-amine typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through various methods, including the condensation of formamide derivatives with amines.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinol.

    Attachment of the Phenyl Group: The phenyl group is usually introduced through a nucleophilic aromatic substitution reaction, using phenyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-N-phenyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides with a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxidized derivatives of the purine ring.

    Reduction: May produce reduced forms of the compound with altered functional groups.

    Substitution: Can result in various substituted purine derivatives.

Scientific Research Applications

9-cyclopropyl-N-phenyl-9H-purin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-phenyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to Active Sites: Inhibit or activate enzymes by binding to their active sites.

    Modulate Pathways: Affect signaling pathways by interacting with receptors or other proteins.

    Alter Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-9H-purin-6-amine: A purine derivative with a chloro group.

    N-cyclopentyl-9-pentofuranosyl-9H-purin-6-amine: A purine derivative with a cyclopentyl group.

Uniqueness

9-cyclopropyl-N-phenyl-9H-purin-6-amine is unique due to the presence of both cyclopropyl and phenyl groups, which may confer distinct chemical and biological properties compared to other purine derivatives. These structural features can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

9-cyclopropyl-N-phenylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5/c1-2-4-10(5-3-1)18-13-12-14(16-8-15-13)19(9-17-12)11-6-7-11/h1-5,8-9,11H,6-7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOVQSTUHKJOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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